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Compound of Interest

Compound Name: GW809897X

Cat. No.: B15583492

Disclaimer: The compound "GW809897X" specified in the topic could not be identified in
publicly available scientific literature. It is possible that this is an internal development code, a
typographical error, or a compound that has not yet been disclosed. To fulfill the request for a
detailed technical guide, this document will focus on a well-characterized compound with a
similar nomenclature, GW4064, a potent and selective agonist of the Farnesoid X Receptor
(FXR). The following information is presented as a representative example of the requested
content type and format.

Executive Summary

GW4064 is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear
receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1]
[2] This document provides a comprehensive overview of the known biological targets of
GW4064, detailing its mechanism of action, summarizing quantitative data from various in vitro
studies, and outlining the experimental protocols used to elucidate its biological activity. While
FXR is the primary target, this guide also explores recently identified off-target interactions,
particularly with G protein-coupled receptors (GPCRS).[3][4]

Core Biological Target: Farnesoid X Receptor (FXR)

The principal biological target of GW4064 is the Farnesoid X Receptor (FXR; NR1H4), a ligand-
activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal
glands.[1][5] FXR is a key regulator of bile acid homeostasis. Upon activation by its natural
ligands, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X
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Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response
elements (FXRES) in the promoter regions of target genes, leading to the modulation of their
transcription.[2]

Mechanism of Action at FXR

GW4064 acts as a potent agonist at the ligand-binding domain (LBD) of FXR. This binding
event induces a conformational change in the receptor, facilitating the recruitment of co-
activator proteins and the subsequent initiation of downstream transcriptional events. The key
outcomes of FXR activation by GW4064 include:

» Repression of Bile Acid Synthesis: A primary function of FXR activation is the suppression of
cholesterol 7a-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is
achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits
the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) on the CYP7A1 promoter.[6]

o Regulation of Bile Acid Transport: GW4064 treatment has been shown to increase the
expression of genes involved in bile acid transport, such as the Bile Salt Export Pump
(BSEP), Multidrug Resistance Protein 2 (MRP2), and the phospholipid flippase MDR2. This
promotes the clearance of bile acids from hepatocytes.[6]

e Modulation of Lipid and Glucose Metabolism: FXR activation by GW4064 influences
triglyceride and glucose homeostasis. It has been shown to lower triglyceride levels by a
pathway involving the suppression of Sterol Regulatory Element-Binding Protein-1c
(SREBP-1c).[7]

Quantitative Data for FXR Agonism

The potency of GW4064 as an FXR agonist has been determined in various in vitro assay
systems. The following table summarizes key quantitative data.
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] ) Reference(s
Assay Type Cell Line Species Parameter Value (nM)

Luciferase
Reporter Cv-1 Human EC50 65 [8]

Gene Assay

Luciferase
Reporter Cv-1 Mouse EC50 80, 90 [9]

Gene Assay

Isolated
Receptor - - EC50 15 [10]
Activity Assay

Off-Target Biological Activities

Recent studies have revealed that GW4064 can exert biological effects independently of FXR.
These off-target activities are crucial to consider when interpreting experimental results using

this compound.

G Protein-Coupled Receptors (GPCRS)

Research has demonstrated that GW4064 can modulate the activity of several G protein-
coupled receptors, including histamine receptors.[3][4] This interaction appears to be
responsible for some of the FXR-independent effects observed in certain cell types.

e Histamine H1 and H4 Receptors: GW4064 has been shown to robustly activate H1 and H4
histamine receptors.[3][4]

» Histamine H2 Receptor: Conversely, GW4064 acts as an inhibitor of the H2 histamine
receptor.[3][4]

These findings suggest that GW4064 may serve as a novel chemical scaffold for the
development of histamine receptor modulators.[3]

Estrogen-Related Receptor o (ERRQ)
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GW4064 has been identified as an agonist of Estrogen-Related Receptor a (ERRa). This
interaction is believed to mediate the induction of PGC-1a expression, a key regulator of
mitochondrial biogenesis.[11]

Signaling Pathways

The biological effects of GW4064 are mediated through distinct signaling pathways, primarily
the canonical FXR signaling cascade and, to a lesser extent, GPCR-mediated pathways.

Canonical FXR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ahajournals.org [ahajournals.org]

2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein—Coupled Receptors -
PMC [pmc.ncbi.nlm.nih.gov]

e 4. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis -
PMC [pmc.ncbi.nim.nih.gov]

e 6. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra-
and extrahepatic cholestasis [jci.org]

e 7. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin
Resistance - PMC [pmc.ncbi.nim.nih.gov]

o 8. medchemexpress.com [medchemexpress.com]
e 9. selleckchem.com [selleckchem.com]

e 10. apexbt.com [apexbt.com]

e 11. academic.oup.com [academic.oup.com]

» To cite this document: BenchChem. [An In-depth Technical Guide to the Potential Biological
Targets of GW4064]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583492#potential-biological-targets-of-gw809897Xx]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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